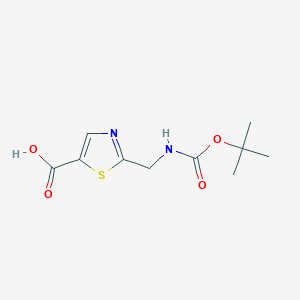

2-((Tert-butoxycarbonylamino)methyl)thiazole-5-carboxylic acid

Description

2-((Tert-butoxycarbonylamino)methyl)thiazole-5-carboxylic acid (CAS 302964-02-9) is a Boc-protected thiazole derivative with the molecular formula C₉H₁₂N₂O₄S and a molecular weight of 244.27 g/mol. It is characterized by a thiazole ring substituted with a tert-butoxycarbonyl (Boc)-protected aminomethyl group at position 2 and a carboxylic acid moiety at position 3. This compound is commercially available with a purity of ≥98.0% (HPLC, titration analysis) and is commonly employed as a synthetic intermediate in pharmaceutical and organic chemistry due to its stability and ease of deprotection under acidic conditions . Its Boc group enhances solubility in organic solvents and prevents unwanted side reactions during multi-step syntheses .

Properties

IUPAC Name |

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(15)12-5-7-11-4-6(17-7)8(13)14/h4H,5H2,1-3H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETOCWDHZXGJII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(S1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185804-36-8 | |

| Record name | 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Tert-butoxycarbonylamino)methyl)thiazole-5-carboxylic acid typically involves the following steps:

Thiazole Formation: The thiazole ring is usually formed through a cyclization reaction involving a suitable precursor, such as an α-haloketone and thiourea.

Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base, such as triethylamine (Et3N), to yield the Boc-protected thiazole derivative.

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using reagents like carbon dioxide (CO2) under pressure in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: The thiazole ring can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Substitution reactions at the thiazole ring or the Boc-protected amino group can lead to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Thiazole-5-carboxylic acid derivatives.

Reduction Products: Thiazole-5-alcohol derivatives.

Substitution Products: Various substituted thiazole derivatives.

Scientific Research Applications

2-((tert-Butoxycarbonylamino)methyl)thiazole-5-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 258.29 . It is also known by other names such as 2-[(Boc-amino)methyl]thiazole-5-carboxylic Acid and 5-Thiazolecarboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]- .

Applications

2-(tert-Butoxycarbonylamino)thiazole-5-carboxylic acid is a versatile compound with applications spanning pharmaceutical development, biochemical research, material science, agricultural chemistry, and analytical chemistry .

Pharmaceutical Development

This compound is used as an intermediate in the synthesis of pharmaceuticals, particularly for developing drugs that target specific diseases, owing to its unique thiazole structure . For example, a novel 2-(3-benzamidopropanamido)thiazole-5-carboxylate has shown micromolar in vitro inhibition of HSET (KIFC1) . Inhibitors of HSET can induce a multipolar phenotype in centrosome-amplified human cancer cells .

Biochemical Research

It is used in studies of enzyme inhibition and protein interactions, offering insights into metabolic pathways and potential therapeutic targets .

Material Science

The compound can be incorporated into polymer formulations, enhancing material properties like thermal stability and mechanical strength, which is beneficial for creating advanced materials .

Agricultural Chemistry

It has applications in the formulation of agrochemicals, contributing to developing more effective pesticides and herbicides that are safer for the environment .

Mechanism of Action

The mechanism by which 2-((Tert-butoxycarbonylamino)methyl)thiazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

Key Observations:

Amino Group Modifications: The Boc-protected aminomethyl group in the target compound contrasts with the ethylamino group in 2-(Ethylamino)-4-methyl-5-thiazolecarboxylic acid (CAS 162651-09-4), which lacks steric protection, making it more reactive but less stable under acidic or oxidative conditions . Replacement of the Boc group with a phenyl ring (4-Methyl-2-phenylthiazole-5-carboxylic acid, CAS 33763-20-1) introduces aromaticity, enhancing π-π stacking interactions but reducing solubility in polar solvents .

Carboxylic Acid Derivatives: Esterification of the carboxylic acid group (e.g., Methyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate, CAS 745078-03-9) improves lipophilicity, facilitating membrane permeability in drug candidates .

Thiazole Ring Substitutions: 3-Methoxy-1,2-thiazole-5-carboxylic acid features a methoxy group at position 3, altering electronic distribution and reactivity compared to the target compound’s 2-aminomethyl substitution. This modification is leveraged in material science for designing thermally stable polymers .

Stability and Reactivity

The Boc group in the target compound confers superior stability against hydrolysis and oxidation compared to analogues like 2-(Ethylamino)-4-methyl-5-thiazolecarboxylic acid, which degrades under elevated temperatures or extreme pH conditions . However, the Boc group requires acidic conditions (e.g., trifluoroacetic acid) for deprotection, limiting its use in acid-sensitive syntheses . In contrast, 4-Methyl-2-phenylthiazole-5-carboxylic acid exhibits moderate stability due to its aromatic substituents but is prone to photodegradation .

Biological Activity

2-((Tert-butoxycarbonylamino)methyl)thiazole-5-carboxylic acid, a thiazole derivative, has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its molecular formula and a molecular weight of 258.29 g/mol . Its structure features a thiazole ring, which is known for contributing to various pharmacological properties.

The biological activity of thiazole derivatives often involves interactions with specific biological targets, such as enzymes or receptors. In particular, this compound has been studied for its inhibitory effects on certain kinases, which are critical in cancer cell proliferation and survival.

Inhibition of HSET (KIFC1)

Research indicates that compounds similar to this compound can inhibit the kinesin HSET (KIFC1). This inhibition leads to the formation of multipolar mitotic spindles in centrosome-amplified cancer cells, promoting cell death through aberrant cell division . For instance, related thiazole derivatives have shown micromolar inhibition of HSET, suggesting that structural modifications can enhance potency and selectivity against this target.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups attached to the thiazole ring. Modifications at various positions can significantly impact the compound's efficacy. For example:

- Presence of Electron-Dong Groups : The introduction of electron-donating groups at critical positions enhances cytotoxic activity against cancer cell lines.

- Hydrophobic Interactions : Compounds exhibiting strong hydrophobic interactions with target proteins tend to show increased biological activity .

Case Studies and Experimental Findings

Several studies have documented the biological effects of thiazole derivatives, including this compound.

Table 1: Biological Activity of Thiazole Derivatives

| Compound Name | Target | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HSET | 2.7 | |

| 2-(3-benzamidopropanamido)thiazole-5-carboxylate | HSET | 13 | |

| Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate | Src/Abl Kinase | <10 |

These findings illustrate the potential of thiazole derivatives as therapeutic agents, particularly in oncology.

Antitumor Activity

Thiazoles have been extensively studied for their antitumor properties. For instance, thiazoles bearing specific substituents have demonstrated significant cytotoxicity against various cancer cell lines:

- Cytotoxicity Assays : MTT assays conducted on different thiazole derivatives revealed IC50 values ranging from 1.61 µg/mL to over 1000 µg/mL depending on the structural modifications and target cell lines .

Table 2: Cytotoxic Activity of Selected Thiazoles

| Compound Name | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Compound A | Jurkat | <50 | Apoptosis induction |

| Compound B | A-431 | <40 | Bcl-2 inhibition |

| Compound C | U251 | <30 | Cell cycle arrest |

These results underscore the importance of thiazole compounds in developing new anticancer therapies.

Q & A

Q. What are the standard synthetic routes for 2-((Tert-butoxycarbonylamino)methyl)thiazole-5-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves substitution reactions at the thiazole ring. Common reagents include amines (e.g., methylamine) or thiols, with polar aprotic solvents like DMF or DMSO under elevated temperatures . For Boc-protection, tert-butoxycarbonyl (Boc) groups are introduced using Boc-anhydride in the presence of a base (e.g., triethylamine). Optimization employs statistical design of experiments (DoE) to evaluate parameters like temperature, solvent polarity, and catalyst loading. For example, factorial designs can identify critical interactions between variables, reducing experimental runs while maximizing yield .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Thiazole Substitution | Amines, alkoxides, or thiols | DMF | 80–100°C | |

| Boc Protection | Boc₂O, triethylamine | THF | 0–25°C |

Q. What analytical techniques are recommended for characterizing this compound and assessing purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the Boc group (~1.4 ppm for tert-butyl) and thiazole protons (6.5–8.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) quantifies purity. Use C18 columns and gradients of acetonitrile/water with 0.1% TFA .

- Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for Boc-protected thiazole derivatives?

- Methodological Answer : Discrepancies often arise from protecting group stability or solvent effects . For example:

- Boc Deprotection : Acidic conditions (e.g., TFA in DCM) may inadvertently cleave the Boc group during workup. Monitor reaction progress via TLC or in-situ IR .

- Solvent Polarity : Polar aprotic solvents stabilize intermediates but may hinder crystallization. Switch to mixed solvents (e.g., DCM/hexane) for improved yields .

- Data Reconciliation : Use multivariate analysis to compare literature protocols, isolating variables like catalyst type (e.g., Pd vs. Cu) or reaction time .

Q. What computational and experimental strategies elucidate this compound’s interactions with enzymatic targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina predict binding poses to kinase active sites. Focus on hydrogen bonding between the carboxylic acid group and catalytic lysine residues .

- Enzyme Inhibition Assays : Conduct kinetic studies (e.g., IC₅₀ determination) using fluorescence-based substrates. For proteases, use FRET substrates to quantify inhibition .

- Structure-Activity Relationship (SAR) : Modify the thiazole’s methylene linker or Boc group to assess steric/electronic effects on potency .

Q. How can hybrid computational-experimental approaches accelerate reaction design for novel derivatives?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states for substitution reactions, identifying energetically favorable pathways .

- Machine Learning (ML) : Train models on existing thiazole synthesis datasets to predict optimal conditions (e.g., solvent, catalyst) for new derivatives .

- High-Throughput Screening (HTS) : Combine automated synthesis with rapid LC-MS analysis to validate computational predictions .

Contradiction Analysis

Q. Why do some studies report divergent optimal temperatures for thiazole functionalization?

- Methodological Answer : Variations stem from substrate-specific steric effects and catalyst activity . For example:

- Electron-Deficient Thiazoles : Require higher temperatures (80–100°C) to overcome resonance stabilization .

- Palladium Catalysts : Operate efficiently at lower temperatures (50–70°C) due to enhanced oxidative addition kinetics .

- Resolution : Perform controlled studies with fixed substrates, isolating temperature as the sole variable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.